4,6-Dibromobenzo[d]thiazol-2-amine
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Overview
Description
4,6-Dibromobenzo[d]thiazol-2-amine is a chemical compound with the molecular formula C7H4Br2N2S and a molecular weight of 307.99 g/mol . It is a derivative of benzothiazole, characterized by the presence of two bromine atoms at the 4 and 6 positions and an amino group at the 2 position. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Mechanism of Action
Action Environment
The action, efficacy, and stability of 4,6-Dibromobenzo[d]thiazol-2-amine can be influenced by various environmental factors . These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific cell or tissue type. For example, the compound’s solubility and stability could be affected by the pH and temperature, while its efficacy could be modulated by the presence of other molecules that compete for the same targets.
Please note: The information provided here is based on the current state of our knowledge and may change as more research becomes available .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dibromobenzo[d]thiazol-2-amine typically involves the bromination of benzo[d]thiazol-2-amine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Dibromobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution Products: Various substituted benzothiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Scientific Research Applications
4,6-Dibromobenzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other materials.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichlorobenzothiazole
- 2-Amino-4,6-difluorobenzothiazole
- 2-Amino-4,6-diiodobenzothiazole
Comparison
4,6-Dibromobenzo[d]thiazol-2-amine is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions compared to its chloro, fluoro, and iodo analogs. The bromine atoms also influence the compound’s biological activity, making it a valuable compound for various research applications .
Properties
IUPAC Name |
4,6-dibromo-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2S/c8-3-1-4(9)6-5(2-3)12-7(10)11-6/h1-2H,(H2,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFLYILJDRUYPJA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1SC(=N2)N)Br)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60404409 |
Source
|
Record name | 4,6-Dibromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.00 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16582-60-8 |
Source
|
Record name | 4,6-Dibromo-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16582-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,6-Dibromo-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60404409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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